4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
Description
4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine (CAS: 1703794-49-3) is a fused heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with two chlorine atoms at positions 4 and 5, and a 1-methylpyrazole moiety at position 4. This scaffold is structurally related to bioactive triazine derivatives, such as remdesivir, which shares the pyrrolo[2,1-f][1,2,4]triazine moiety and demonstrates antiviral activity . The compound’s molecular weight is 268.10 g/mol, with a purity of 98% as reported in commercial catalogs . Its synthesis likely involves multi-step heterocyclic coupling reactions, though specific protocols remain undisclosed in public literature.
Properties
Molecular Formula |
C10H7Cl2N5 |
|---|---|
Molecular Weight |
268.10 g/mol |
IUPAC Name |
4,5-dichloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H7Cl2N5/c1-16-3-6(2-14-16)7-4-17-9(8(7)11)10(12)13-5-15-17/h2-5H,1H3 |
InChI Key |
NVEYEVSMSQPMMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=C2Cl)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Substitution Reactions on the Dichloropyrrolotriazine Framework
The dichloro substituents are reactive sites for nucleophilic aromatic substitution, enabling functionalization. Key examples include:
Reaction with Amines
-
Conditions : N-ethyl-N,N-diisopropylamine (DIPEA) as a base in N,N-dimethylformamide (DMF) or isopropyl alcohol .
-
Yields : Up to 100% for substitution at the 4-position and 81.5% for the 2-position .
-
Mechanism : Chloride displacement by primary/secondary amines (e.g., 5-cyclobutyl-1H-pyrazol-3-amine) under mild conditions.
Table 1: Substitution Reactions on Dichloropyrrolotriazines
| Position Substituted | Reaction Conditions | Yield | Ref. |
|---|---|---|---|
| 4-Position | DIPEA, DMF, 20°C, 2h | 100% | |
| 2-Position | DIPEA, isopropyl alcohol, 20°C, 22h | 81.5% |
Reaction with Piperazine Derivatives
Substitution with piperazine-based groups (e.g., 4-pyrimidin-2-ylpiperazin-1-yl) is achieved under similar conditions, typically requiring 4–6 hours at elevated temperatures . These modifications are critical for generating bioactive derivatives, such as kinase inhibitors .
Chloride-to-Amine Conversion
The dichloro groups can be selectively converted to amines, enabling further functionalization. For instance, treatment with sodium bicarbonate or other bases facilitates hydrolysis, though specific conditions for this compound are not explicitly detailed .
Structural and Analytical Data
-
Molecular Formula : C₁₀H₈Cl₂N₅ (inferred from and structural analysis).
-
SMILES :
ClC1=CC(=NC2=NC=C(N2C1)C=CC=N1)C=NC3=CNN=C3(hypothetical, based on ). -
Physical Properties : Melting points and solubility data are not explicitly provided but are typically determined via HPLC and NMR in related compounds .
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase
Recent studies have highlighted the potential of this compound as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. The compound demonstrated an IC50 value as low as 0.8 nM, indicating its high potency as an sEH inhibitor. This inhibition can lead to anti-inflammatory effects and is being explored for therapeutic applications in diseases like hypertension and pain management .
Antimicrobial Activity
The biological activity of pyrazole derivatives, including 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, has been associated with antimicrobial properties. Research indicates that compounds with similar structures exhibit a broad spectrum of activity against various bacterial strains and fungi. The incorporation of halogen atoms like chlorine enhances the antimicrobial efficacy by influencing the electronic properties of the molecule .
Anticancer Properties
Compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold are being investigated for their anticancer potential. The structural features contribute to interactions with biological targets involved in cancer progression. Preliminary studies suggest that derivatives may induce apoptosis in cancer cells and inhibit tumor growth .
Fungicidal Activity
The compound is also being explored for its fungicidal properties against plant pathogens. Research indicates that derivatives of pyrazole can be effective in controlling harmful fungi that affect crops. The mechanism often involves disrupting fungal cell membranes or inhibiting critical metabolic pathways .
Herbicidal Potential
The structural characteristics of 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine suggest potential herbicidal applications as well. Compounds with similar frameworks have shown effectiveness in inhibiting weed growth by interfering with photosynthesis or other essential plant processes .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized into two groups: (1) pyrrolo[2,1-f][1,2,4]triazine derivatives and (2) pyrazole-fused triazine/triazolopyrimidine systems . Key differences and similarities are outlined below:
Key Findings
Bioactivity Trends: Remdesivir’s antiviral activity is attributed to its ability to mimic adenosine triphosphate (ATP), a feature shared by pyrrolo[2,1-f][1,2,4]triazine derivatives. However, the pyrazole substituent in the target compound may confer distinct target selectivity .
Synthetic Accessibility :
- Pyrrolo[2,1-f][1,2,4]triazine derivatives generally require complex multi-step syntheses, as seen in remdesivir’s production . The commercial discontinuation of the target compound () suggests challenges in scalability or stability.
- In contrast, pyrazolo-triazolopyrimidines () are synthesized via cyclocondensation, offering modular substitution patterns .
Pharmacological Potential
- Antiproliferative Activity: 6-Aminocarbonyl pyrrolo[2,1-f][1,2,4]triazine derivatives () show potent activity against cancer cell lines (e.g., HCT-116, IC50 = 0.1 µM). The dichloro-pyrazole analog may exhibit enhanced cytotoxicity due to increased lipophilicity and membrane permeability .
- Antiviral Potential: Structural similarities to remdesivir and triazavirin suggest possible RNA-targeting mechanisms, though empirical data are lacking .
Biological Activity
4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine family and is characterized by its complex structure which includes a pyrazol moiety. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine is C₉H₈Cl₂N₄. Its molecular weight is approximately 268.10 g/mol. The presence of chlorine atoms at the 4th and 5th positions and a methyl group at the 6th position influences its reactivity and biological interactions.
The mechanism by which 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine exerts its biological effects is primarily through the inhibition of specific kinases and enzymes involved in various cellular processes. Notably:
- Kinase Inhibition : This compound has shown potential as an inhibitor of several receptor tyrosine kinases (RTKs), which are critical in cancer progression. It has been studied for its ability to inhibit the activity of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
- Anticancer Activity : Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant anticancer properties by inducing apoptosis in cancer cells through caspase activation pathways .
Biological Activity Overview
The biological activities of 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine can be summarized as follows:
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Studies : A study demonstrated that compounds related to pyrrolo[2,1-f][1,2,4]triazine exhibited stronger cytotoxicity than cisplatin against breast cancer cell lines. The mechanism involved increased apoptosis through caspase activation .
- Kinase Inhibition : Research highlighted that 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine effectively inhibited both wild-type and mutant forms of EGFR with significantly lower IC50 values for the mutant forms .
- Viral Activity : Some derivatives have shown promise against viral infections by inhibiting viral replication mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, and how can reaction conditions be optimized?
- Methodology : A stepwise approach is often employed. For example, pyrrolo[2,1-f][1,2,4]triazine derivatives can be synthesized via cyclization reactions using diethyl oxalate and ketones under basic conditions (e.g., NaH in toluene), followed by halogenation to introduce chloro substituents . Key optimization parameters include temperature control (reflux in ethanol for 2–4 hours), solvent selection (DMF-EtOH mixtures for recrystallization), and stoichiometric ratios of intermediates .
- Data Reference : Evidence from similar compounds shows yields ranging from 2–5% in multi-step syntheses, highlighting the need for purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for verifying the positions of chlorine and pyrazole substituents. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive proof of regiochemistry in crystalline derivatives .
- Data Reference : For analogous triazine derivatives, ¹H NMR chemical shifts for pyrazole protons typically appear at δ 7.8–8.2 ppm, and chlorine substituents influence coupling patterns in the pyrrolo-triazine core .
Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodology : Solubility is tested in polar (DMSO, water) and non-polar solvents (toluene) under varying pH. Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity) monitored via HPLC. LogP values can be predicted using software like ACD/Labs Percepta .
- Data Reference : For structurally related compounds, logP values range from 2.5–3.5, indicating moderate lipophilicity .
Advanced Research Questions
Q. What experimental designs are suitable for studying the biological activity of this compound, such as antifungal or enzyme inhibition effects?
- Methodology : Use molecular docking to predict interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) . Validate via in vitro assays (MIC tests for antifungal activity) and dose-response curves. Include positive controls (e.g., fluconazole) and replicate experiments to ensure statistical significance .
- Data Reference : In docking studies, triazole derivatives showed binding energies of −8.5 to −9.2 kcal/mol, correlating with in vitro IC₅₀ values of 1.5–3.0 µM .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology : Conduct meta-analysis to identify variables (e.g., assay conditions, cell lines). Reproduce conflicting studies with standardized protocols. Use advanced techniques like isothermal titration calorimetry (ITC) to directly measure binding affinities .
- Example : Discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or enzyme batch purity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology : Modify substituents to enhance metabolic stability (e.g., replacing labile groups with methyl or fluorine). Use pro-drug approaches for solubility. Pharmacokinetic profiling (e.g., plasma half-life in rodent models) guides iterative design .
- Data Reference : Methyl and pyrazole groups in related compounds improved microsomal stability by 30–40% compared to unsubstituted analogs .
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
- Methodology : Follow OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (logKow <3.5 suggests low risk). Use HPLC-MS to track degradation products in soil/water systems .
- Data Reference : Chlorinated heterocycles often exhibit persistence in aquatic environments (t₁/₂ >30 days), necessitating mitigation strategies .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology : Develop a validated HPLC-UV or LC-MS/MS method with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Use deuterated internal standards to correct matrix effects .
- Data Reference : For triazine analogs, retention times range from 6–8 minutes under these conditions, with LODs of 0.1 µg/mL .
Methodological Notes
- Synthetic Challenges : Chlorine substituents may require harsh conditions (e.g., POCl₃), risking decomposition; alternative reagents like NCS (N-chlorosuccinimide) can improve selectivity .
- Advanced Characterization : Dynamic NMR can clarify rotational barriers in the pyrrolo-triazine core, while computational studies (DFT) predict reactive sites for functionalization .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., solvent recovery) and ICH guidelines for impurity profiling (<0.15% for major unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
